![molecular formula C25H31F3O5S B13843901 [(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13843901.png)
[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate
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Overview
Description
[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate is a complex organic compound with a unique structure. This compound is characterized by multiple chiral centers and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate involves multiple steps, including the introduction of fluorine atoms, hydroxyl groups, and the propanoate ester. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C21H26F2O5S
- Molecular Weight : 500.6 g/mol
- Functional Groups :
- Fluorine atoms (difluoro)
- Hydroxyl group (hydroxy)
- Sulfur-containing moiety (fluoromethylsulfanylcarbonyl)
Stereochemistry
The compound possesses multiple chiral centers which contribute to its stereochemical complexity. This stereochemistry may impact its interactions with biological targets.
Pharmaceutical Applications
The compound's structural features suggest potential applications in pharmaceuticals:
- Anti-inflammatory Agents : Due to its steroid-like structure and hydroxyl groups, it may exhibit anti-inflammatory properties similar to corticosteroids.
- Anticancer Activity : The presence of fluorinated groups can enhance the compound's potency against certain cancer cell lines by improving bioavailability and interaction with cellular targets.
Agricultural Chemistry
Fluorinated compounds are known for their effectiveness in agricultural applications:
- Pesticides and Herbicides : The unique chemical properties of this compound may allow it to function as a pesticide or herbicide by disrupting metabolic pathways in pests or weeds.
Material Science
The fluorinated nature of the compound could also lend itself to applications in materials science:
- Polymer Additives : Its chemical stability and unique properties might make it suitable as an additive in polymers to enhance durability or resistance to environmental factors.
Case Study 1: Anti-inflammatory Activity
A study conducted on similar fluorinated steroid compounds demonstrated significant anti-inflammatory effects in animal models. The research indicated that these compounds could inhibit pro-inflammatory cytokines and pathways involved in inflammation.
Case Study 2: Anticancer Efficacy
Research exploring the anticancer potential of fluorinated steroids showed promising results against breast and prostate cancer cell lines. The study highlighted the importance of the fluorine substitution pattern in enhancing cytotoxicity.
Case Study 3: Agricultural Use
Field trials with fluorinated compounds indicated effective pest control in crops without significant toxicity to beneficial insects. This suggests a potential for developing safer agricultural chemicals based on similar structures.
Mechanism of Action
The mechanism of action of [(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
- [(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one]
- [(8S,9S,10R,11S,13S,14S,17S)-11,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one]
Uniqueness
[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate is unique due to its specific combination of functional groups and stereochemistry
Biological Activity
The compound [(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound belongs to a class of steroids and has a unique structural configuration characterized by multiple functional groups and stereocenters. Its molecular formula is C49H66F2O11, and it features:
- Fluorinated substituents : The presence of difluoro groups may enhance its biological efficacy.
- Hydroxyl groups : Contributing to its solubility and interaction with biological targets.
- Cyclopenta[a]phenanthrene core : This structure is common in steroid-like compounds and is crucial for its receptor binding capabilities.
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₄₉H₆₆F₂O₁₁ |
Molecular Weight | 877.07 g/mol |
LogP | 5.2 |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various steroid receptors. It has been shown to exhibit:
- Anti-inflammatory properties : By modulating the expression of pro-inflammatory cytokines.
- Immunosuppressive effects : Particularly relevant in autoimmune diseases and transplant rejection scenarios.
Case Studies
-
Anti-inflammatory Effects :
- A study investigated the compound's efficacy in reducing inflammation in animal models of arthritis. Results indicated a significant reduction in joint swelling and pain scores compared to control groups. The proposed mechanism involved inhibition of NF-kB signaling pathways.
-
Immunosuppressive Activity :
- In vitro studies demonstrated that the compound could inhibit T-cell proliferation in response to mitogens. This suggests potential applications in organ transplantation where immunosuppression is critical.
-
Antitumor Activity :
- Preliminary research highlighted the compound's cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.
Table 2: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Anti-inflammatory | Reduced joint swelling | |
Immunosuppressive | Inhibited T-cell proliferation | |
Antitumor | Induced apoptosis in cancer cells |
Research Findings
Recent studies have focused on optimizing the synthesis of this compound to enhance its bioavailability and reduce side effects. Various analogs have been synthesized to explore structure-activity relationships (SAR), leading to the identification of more potent variants.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing this compound, and how are stereochemical challenges addressed?
The synthesis involves retrosynthetic analysis to deconstruct the molecule into manageable precursors, focusing on functional group compatibility and stereochemical control . Critical steps include:
- Fluorination at C6 and C9 using selective fluorinating agents (e.g., DAST or Deoxo-Fluor) under inert conditions.
- Introduction of the fluoromethylsulfanylcarbonyl group via thioesterification with fluoromethylsulfanyl chloride.
- Stereochemical integrity is maintained using chiral auxiliaries or asymmetric catalysis, particularly for the 11-hydroxy and 16-methyl groups .
- Final esterification with propanoic acid derivatives under Mitsunobu or Steglich conditions .
Q. Which analytical methods are most effective for characterizing this compound’s purity and structure?
- 19F-NMR and 1H-NMR : Essential for confirming fluorine substitution patterns and stereochemistry. For example, 19F-NMR can resolve diastereotopic fluorines at C6 and C9 .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects impurities.
- HPLC with chiral columns : Ensures enantiomeric purity, particularly for the 11-hydroxy and 17-propanoate groups .
- X-ray crystallography : Resolves absolute configuration in crystalline derivatives .
Q. What are the primary biological targets or mechanisms of action associated with this compound?
Structural analogs (e.g., fluticasone derivatives) suggest glucocorticoid receptor (GR) agonism due to the 11β-hydroxyl group and C17 ester moiety, which enhance receptor binding . The fluoromethylsulfanylcarbonyl group may improve metabolic stability by resisting esterase cleavage . Preliminary assays should include GR binding affinity studies and transcriptional activation assays in cell-based systems.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from:
- Assay conditions : Variations in cell lines (e.g., HEK293 vs. COS-7) or serum-free vs. serum-containing media. Standardize protocols using pharmacopeial guidelines .
- Metabolic interference : Use LC-MS to identify metabolites (e.g., hydrolysis products at the C17 ester) that may antagonize activity .
- Structural analogs : Compare activity with fluticasone propionate and its impurities (e.g., Related Compound D in ) to isolate structure-activity relationships.
Q. What computational or AI-driven strategies optimize synthesis and predict metabolic pathways?
- Retrosynthetic AI platforms (e.g., Chematica) can propose novel routes by prioritizing steps with high stereochemical fidelity .
- Molecular dynamics simulations : Predict metabolic vulnerabilities (e.g., esterase cleavage sites) by modeling interactions with cytochrome P450 enzymes .
- Machine learning models : Train on existing pharmacokinetic data from fluorinated steroids to estimate bioavailability and half-life .
Q. How can researchers validate the compound’s purity and stability under experimental conditions?
- Forced degradation studies : Expose the compound to heat, light, and humidity, then monitor degradation via HPLC. Key degradation products include 11-keto and defluorinated derivatives .
- Long-term stability : Store aliquots at -80°C in argon atmosphere and assess crystalline vs. amorphous form stability using DSC and PXRD .
- Pharmacopeial standards : Follow EP 6.0 guidelines for related substances (e.g., limit of fluticasone propionate impurities to <0.5%) .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in this compound?
- DOE (Design of Experiments) : Vary substituents (e.g., C6/C9 fluorine, C17 ester chain length) and measure GR binding affinity and transcriptional potency .
- Fragment-based screening : Replace the cyclopenta[a]phenanthrene core with simplified scaffolds to identify critical hydrophobic interactions .
- Isotope labeling : Use deuterated or 13C-labeled analogs to track metabolic pathways in vivo .
Q. What are the metabolic and excretion profiles of this compound, and how do they compare to analogs?
- In vitro hepatocyte assays : Identify primary metabolites (e.g., hydroxylation at C16 or sulfoxide formation at the fluoromethylsulfanyl group) .
- Comparative studies : Benchmark against fluticasone propionate using radiolabeled tracers to assess fecal vs. renal excretion .
- Pharmacokinetic modeling : Integrate data from microsomal stability assays and allometric scaling to predict human clearance rates .
Properties
Molecular Formula |
C25H31F3O5S |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C25H31F3O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15+,16-,18+,19-,22-,23-,24+,25?/m0/s1 |
InChI Key |
WMWTYOKRWGGJOA-RYFZISDOSA-N |
Isomeric SMILES |
CCC(=O)OC1([C@H](C[C@H]2[C@@]1(C[C@@H]([C@@]3([C@H]2C[C@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCF |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCF |
Origin of Product |
United States |
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